(6,6-Dimethylpiperidin-3-yl)methanol
Description
(6,6-Dimethylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 6th position and a hydroxymethyl group at the 3rd position of the piperidine ring .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(6,6-dimethylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-7(6-10)5-9-8/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
AQXNGRCZOYESII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylpiperidin-3-yl)methanol typically involves the reaction of 3-piperidinemethanol with reagents that introduce the dimethyl groups at the 6th position. One common method involves the use of Grignard reagents or organolithium compounds to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(6,6-Dimethylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (6,6-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethylpiperidin-3-yl)methanol: Similar structure but with dimethyl groups at the 5th position.
(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride: Similar structure with a single methyl group and a hydrochloride salt form
Uniqueness
(6,6-Dimethylpiperidin-3-yl)methanol is unique due to the specific positioning of the dimethyl groups at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
(6,6-Dimethylpiperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
This compound features a piperidine ring with two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction alters the enzyme's conformation and catalytic activity.
- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways associated with various physiological processes.
1. Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in malignant cells through the activation of caspases and disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Caspase activation, ROS generation |
| PC3 (Prostate Cancer) | 10.0 | Cell cycle arrest, apoptosis induction |
2. Neuroprotective Effects
The compound has shown potential neuroprotective properties in preclinical models. It may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
3. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymatic functions.
Case Study 1: Antitumor Efficacy
In a study involving human colon carcinoma cells (HCT116), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased sub-G1 population indicative of cell death.
Case Study 2: Neuroprotection
A model of oxidative stress induced by hydrogen peroxide in neuronal cells demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests its potential use in therapeutic strategies for neurodegenerative disorders.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Binding Affinity : The presence of the hydroxymethyl group enhances binding affinity to target proteins involved in apoptosis regulation.
- Pharmacokinetics : Modifications to the piperidine structure have been shown to improve solubility and bioavailability, making it a suitable candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
